

An In-depth Technical Guide to Bis(benzonitrile)palladium(II) Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(benzonitrile)palladium chloride

Cat. No.: B8817163

[Get Quote](#)

CAS Number: 14220-64-5

This technical guide provides a comprehensive overview of Bis(benzonitrile)palladium(II) chloride, a pivotal reagent in modern organic and organometallic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, catalytic applications, and safety guidelines.

Core Properties and Identifiers

Bis(benzonitrile)palladium(II) chloride, with the chemical formula $(C_6H_5CN)_2PdCl_2$, is a yellow-brown, air-stable coordination complex.^{[1][2]} It is widely utilized as a soluble and reactive source of palladium(II), serving as a versatile precatalyst for a multitude of cross-coupling reactions.^{[2][3]} The lability of the benzonitrile ligands allows for their easy displacement, making the complex an invaluable starting material for generating catalytically active palladium species *in situ*.^{[1][3]}

Physical and Chemical Properties

The key physical and chemical properties of Bis(benzonitrile)palladium(II) chloride are summarized below.

Property	Value	Citations
Appearance	Yellow to orange-brown crystalline powder	[4]
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ N ₂ Pd	[5]
Molecular Weight	383.57 g/mol	[5][6]
Melting Point	129–131 °C (decomposes)	[4][7]
Solubility	Soluble in acetone, chloroform; Insoluble in water	[4][7]
Crystal Structure	The two benzonitrile ligands are arranged in a trans configuration	[2][4]
Storage	Store under an inert atmosphere at 2–8°C	[4]

Chemical Identifiers

Identifier	Value	Citations
CAS Number	14220-64-5	[5]
EC Number	238-085-3	[2]
MDL Number	MFCD00013123	
SMILES	Cl[Pd]Cl.N#Cc1ccccc1.N#Cc2ccccc2	[2]
InChI Key	WXNOJTUTEXAZLD-UHFFFAOYSA-L	[2]

Synthesis Methodologies

There are two primary methods for the synthesis of Bis(benzonitrile)palladium(II) chloride. The first is a direct reaction from commercial palladium(II) chloride, while the second is a more cost-effective route starting from elemental palladium powder.[3]

Experimental Protocol 1: Synthesis from Palladium(II) Chloride

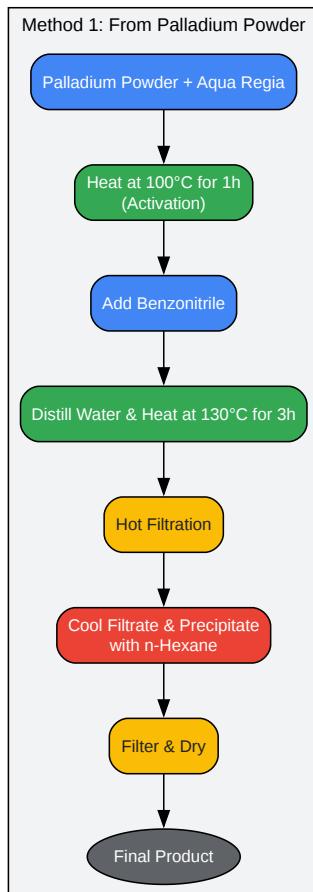
This straightforward method involves the direct reaction of palladium(II) chloride with benzonitrile, which serves as both a ligand and the solvent.[2][3]

Procedure:

- To a flask equipped with a magnetic stirrer and a reflux condenser, add palladium(II) chloride.[3]
- Add an excess of benzonitrile to the flask.
- Heat the mixture with stirring (typically to 100°C) until all the solid palladium(II) chloride dissolves, forming a yellow-brown solution.[3][8]
- Once dissolution is complete, cool the warm solution.[3]
- To precipitate the product, add the cooled benzonitrile solution to a non-coordinating solvent such as n-hexane or petroleum ether.[3][8]
- Filter the resulting yellow precipitate, wash with the precipitation solvent, and dry under vacuum.[8] A yield of 80% has been reported for this method.[8]

Experimental Protocol 2: Synthesis from Palladium Powder

This protocol describes a more economical method starting from palladium powder.[3][9]


Materials:

- Palladium powder (15 g)
- Aqua regia (45 mL)
- Benzonitrile (45 mL)
- n-Hexane (75 mL)

Procedure:

- Palladium Activation: In a well-ventilated fume hood, dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100°C for 1 hour to generate the active palladium species.[3][4][9]
- Complex Formation: After cooling the solution to room temperature, add 45 mL of benzonitrile.[3][4][9]
- Reaction: Distill the water from the reaction system. Subsequently, heat the remaining mixture to 130°C and maintain this temperature for 3 hours.[3][4][9]
- Filtration: While the solution is still hot, filter it to remove any insoluble impurities, such as palladium black.[3][4][9]
- Precipitation and Isolation: Cool the filtrate and add it to 75 mL of n-hexane to precipitate a yellow solid.[3][4][9]
- Purification: Filter the solid, wash the filter cake with n-hexane, and dry under vacuum to obtain the final product.[9] A yield of 97% has been reported with this method.[9]

Synthesis Workflow of Bis(benzonitrile)palladium(II) Chloride

[Click to download full resolution via product page](#)

Synthesis workflow from Palladium Powder.

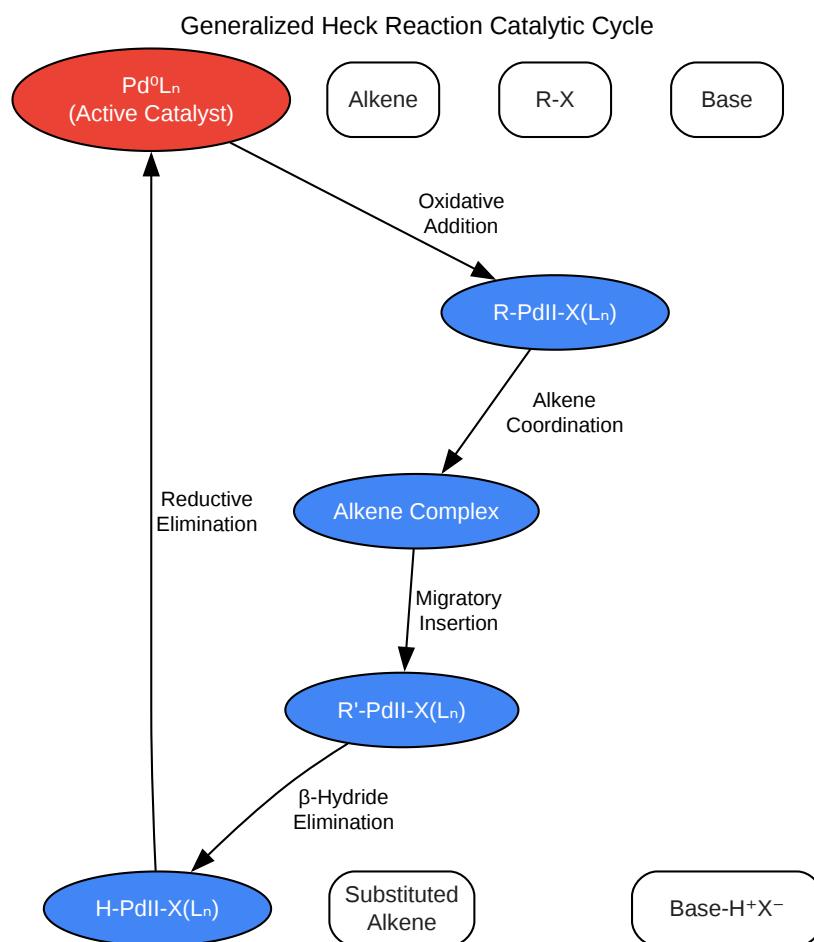
Applications in Homogeneous Catalysis

Bis(benzonitrile)palladium(II) chloride is a cornerstone precatalyst for a vast array of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1][3][9][10] The Pd(II) center is typically reduced *in situ* to the active Pd(0) species by reagents like phosphines or amines present in the reaction mixture.[1][11]

Key applications include:

- Heck Reaction: Formation of substituted alkenes from unsaturated halides and alkenes.[11][12]

- Suzuki-Miyaura Coupling: Carbon-carbon bond formation between organoboranes and organohalides.[12][13]
- Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1][12]
- Stille Coupling: Reaction of organotin compounds with sp^2 -hybridized organohalides.[1][12]
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[1][12]
- Greener Amine Synthesis: Used as a catalyst for Wacker oxidation followed by transfer hydrogenation.[5][7]


[Click to download full resolution via product page](#)

Versatility as a precatalyst for various reactions.

General Catalytic Cycle: The Heck Reaction

The mechanism for the Heck reaction illustrates the typical Pd(0)/Pd(II) catalytic cycle initiated from the precatalyst.[11]

- In-situ Reduction: $(\text{PhCN})_2\text{PdCl}_2$ (Pd-II) is reduced to the active Pd(0) species.
- Oxidative Addition: The Pd(0) catalyst adds to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.[11]
- Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-R bond (carbopalladation).[11]
- β -Hydride Elimination: A hydrogen atom is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[11]
- Reductive Elimination: The palladium-hydride species eliminates HX and regenerates the active Pd(0) catalyst.

[Click to download full resolution via product page](#)

The Pd(0)/Pd(II) catalytic cycle of the Heck Reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for a Sonogashira coupling reaction.

Materials:

- Bis(benzonitrile)palladium(II) chloride
- Copper(I) iodide (CuI)
- Aryl iodide
- Terminal alkyne
- Base (e.g., Diisopropylethylamine or DBU)
- Anhydrous solvent (e.g., Toluene or THF)

Procedure:

- Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Bis(benzonitrile)palladium(II) chloride, copper(I) iodide, and the aryl iodide.[1]
- Reagent Addition: Add the anhydrous solvent via syringe, followed by the terminal alkyne and the base.[1]
- Reaction: Seal the tube and heat the reaction mixture (e.g., to 80°C) with stirring for the required time (e.g., 18 hours).[1]
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
- Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).[1]

- Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography.[1]

Safety and Handling

Bis(benzonitrile)palladium(II) chloride is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes serious skin and eye irritation.[14][15][16] Adherence to strict safety protocols is essential.

Hazard Information	Precautionary Measures
GHS Pictograms	GHS06 (Toxic), GHS07 (Exclamation mark)
Signal Word	Danger[2]
Hazard Statements	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H413: May cause long lasting harmful effects to aquatic life.
Personal Protective Equipment (PPE)	Chemical-resistant gloves (nitrile or neoprene), laboratory coat, safety goggles with side-shields or a face shield.[16]
Handling	All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[3][15][16]
First Aid (Eyes)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15]
First Aid (Skin)	IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing immediately. Seek medical attention if you feel unwell.[15][16]
First Aid (Ingestion/Inhalation)	IF SWALLOWED or INHALED: Immediately call a POISON CENTER or doctor. Rinse mouth. Remove victim to fresh air.[15]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]

Conclusion

Bis(benzonitrile)palladium(II) chloride (CAS 14220-64-5) is a remarkably versatile and indispensable tool in synthetic chemistry. Its stability, solubility in organic solvents, and the labile nature of its benzonitrile ligands make it an excellent precatalyst for a wide range of critical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The detailed protocols and data presented in this guide offer researchers and professionals the necessary information to confidently and safely prepare and utilize this important compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. bis(benzonitrile)palladium chloride [webbook.nist.gov]
- 7. Bis(benzonitrile)palladium chloride | 14220-64-5 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Bis(benzonitrile)palladium(II) chloride 95 14220-64-5 [sigmaaldrich.com]
- 13. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(benzonitrile)palladium(II) Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8817163#bis-benzonitrile-palladium-chloride-cas-number-14220-64-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com